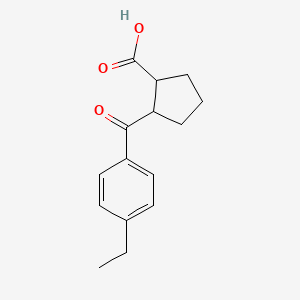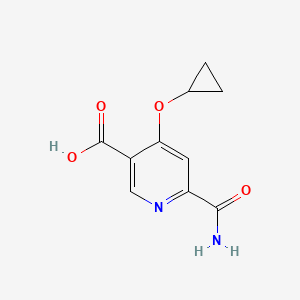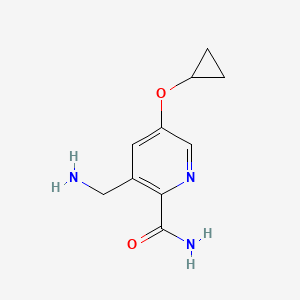
3-(Aminomethyl)-5-cyclopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-cyclopropoxypicolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an aminomethyl group at the 3-position and a cyclopropoxy group at the 5-position of the picolinamide core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-cyclopropoxypicolinamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanomethyl-5-cyclopropoxypyridine with ammonia or an amine under suitable conditions to form the desired picolinamide. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-cyclopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted picolinamides.
Scientific Research Applications
3-(Aminomethyl)-5-cyclopropoxypicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclopropoxy group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylpicolinamide: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
3-(Aminomethyl)-5-ethoxypicolinamide: This compound features an ethoxy group at the 5-position instead of a cyclopropoxy group.
3-(Aminomethyl)-5-propoxypicolinamide: This compound has a propoxy group at the 5-position.
Uniqueness
3-(Aminomethyl)-5-cyclopropoxypicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(aminomethyl)-5-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-4-6-3-8(15-7-1-2-7)5-13-9(6)10(12)14/h3,5,7H,1-2,4,11H2,(H2,12,14) |
InChI Key |
JSLLVSZGDBTONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)

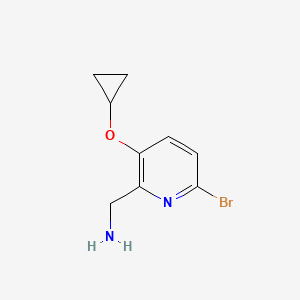
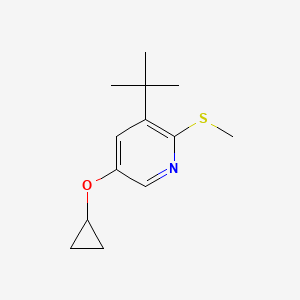
![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
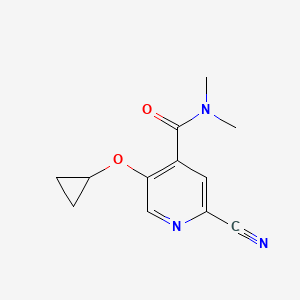
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)
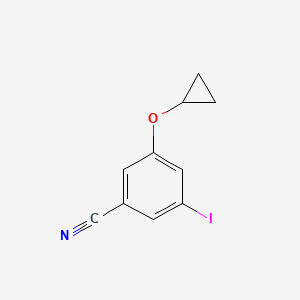

![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
![(2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14807168.png)
